molecular formula C14H13NO2S B8601070 Ethenesulfonamide, 2,2-diphenyl- CAS No. 50404-18-7

Ethenesulfonamide, 2,2-diphenyl-

Cat. No. B8601070
CAS RN: 50404-18-7
M. Wt: 259.33 g/mol
InChI Key: NBBQENMZTBDHPJ-UHFFFAOYSA-N
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Patent
US04062960

Procedure details

When 1,1-diphenylethene reacts with sulfuryl chloride in N,N-dimethylformaide, followed by treatment with ammonia, according to the procedure of Preparation A, there is obtained 2,2-diphenylethenesulfonamide, m.p. 134°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:15](Cl)(Cl)(=[O:17])=[O:16].[NH3:20]>>[C:1]1([C:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:8][S:15]([NH2:20])(=[O:17])=[O:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the procedure of Preparation A

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CS(=O)(=O)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.